1-(4-methoxybenzyl)piperazine oxalate
説明
特性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.C2H2O4/c1-15-12-4-2-11(3-5-12)10-14-8-6-13-7-9-14;3-1(4)2(5)6/h2-5,13H,6-10H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNFGCDPKDBICK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCNCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Piperazine Derivatives
Structural Classification and Key Analogues
Piperazine derivatives are broadly categorized into two groups:
- Benzylpiperazines : Feature a benzyl group (e.g., 1-(4-methoxybenzyl)piperazine, N-benzylpiperazine (BZP), 1-(3,4-methylenedioxybenzyl)piperazine (MDBP)).
- Phenylpiperazines : Contain a phenyl group directly attached (e.g., 1-(4-methoxyphenyl)piperazine (MeOPP), 1-(3-chlorophenyl)piperazine (mCPP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP)) .
Table 1: Structural and Functional Comparison
Metabolic and Pharmacokinetic Differences
- 1-(4-Methoxybenzyl)piperazine : Undergoes CYP3A4-mediated N-dealkylation, producing 4-methoxybenzyl metabolites. The oxalate salt may improve metabolic stability .
- mCPP : Metabolized via aromatic hydroxylation and piperazine degradation to 3-chloroaniline derivatives, which are excreted as glucuronides .
- BZP : Metabolized to hydroxybenzylpiperazines, with variability in CYP2D6-dependent oxidation influencing individual toxicity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(4-methoxybenzyl)piperazine oxalate, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves a two-step process:
Piperazine Functionalization : React piperazine with 4-methoxybenzyl chloride in a nucleophilic substitution. Solvents like ethanol or methanol enhance solubility, and temperatures of 60–80°C are optimal to minimize side reactions .
Oxalate Salt Formation : Treat the freebase with oxalic acid in a polar aprotic solvent (e.g., acetone) under reflux. Stoichiometric control (1:1 molar ratio) and slow cooling improve crystal purity .
- Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation, monitor reaction progress via TLC/HPLC, and employ recrystallization with ethyl acetate for purification .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing 1-(4-methoxybenzyl)piperazine oxalate?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent positions on the piperazine ring (e.g., methoxybenzyl protons at δ 3.7–4.2 ppm; piperazine methylene at δ 2.5–3.5 ppm) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H⁺] at m/z 265.3 for the freebase; oxalate adducts detected via negative-ion mode) .
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) for purity assessment (>98%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between predicted and observed hydrogen bonding patterns in the crystal structure of 1-(4-methoxybenzyl)piperazine oxalate?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing using synchrotron radiation. Compare experimental data (e.g., C—H⋯O interactions) with DFT-optimized models .
- Disorder Analysis : For disordered regions (e.g., methoxy groups), refine occupancies via SHELXL and validate using residual electron density maps .
- Supramolecular Analysis : Identify π-π stacking (e.g., between benzyl rings) and hydrogen-bonded networks (e.g., oxalate-carboxylate interactions) using Mercury software .
Q. What strategies are employed to evaluate the thermodynamic stability of 1-(4-methoxybenzyl)piperazine oxalate under varying pH and temperature conditions?
- Methodological Answer :
- Thermal Analysis (DSC/TGA) : Determine melting points (e.g., ~240°C for oxalate salt) and decomposition profiles (e.g., weight loss at >300°C) .
- pH Stability Studies : Incubate the compound in buffered solutions (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., freebase formation at alkaline pH) .
- Solubility Profiling : Use shake-flask method in PBS/DMSO to measure aqueous solubility (<1 mg/mL), correlating with LogP (~2.8) .
Q. How does the oxalate counterion influence the compound’s bioavailability and interaction with biological targets?
- Methodological Answer :
- Salt Dissociation Studies : Measure dissociation constants (pKa) via potentiometric titration. The oxalate (pKa ~1.3/4.3) enhances solubility in gastric fluid, improving absorption .
- Receptor Docking Simulations : Use AutoDock Vina to compare binding affinities of the freebase vs. oxalate salt to serotonin/dopamine receptors. Validate via radioligand assays (e.g., Ki values for 5-HT₁A) .
- Pharmacokinetics : Administer the compound in rodent models and quantify plasma levels via LC-MS. The oxalate salt shows faster Tmax (~1 hr) due to improved dissolution .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of piperazine derivatives like 1-(4-methoxybenzyl)piperazine oxalate?
- Methodological Answer :
- Meta-Analysis : Aggregate data from PubChem, ChEMBL, and peer-reviewed studies. Adjust for variables like assay type (e.g., in vitro vs. in vivo) and cell lines .
- Dose-Response Validation : Replicate studies using standardized protocols (e.g., MTT assays at 1–100 µM). For example, conflicting IC₅₀ values in cancer cells may stem from differential expression of ABC transporters .
- Structural Analog Comparison : Benchmark against analogs (e.g., 1-(4-chlorobenzyl)piperazine) to isolate substituent effects. Methoxy groups reduce cytotoxicity but enhance CNS penetration .
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